molecular formula C7H14ClNO3 B12962641 Ethyl 4-hydroxypyrrolidine-3-carboxylate hydrochloride

Ethyl 4-hydroxypyrrolidine-3-carboxylate hydrochloride

Cat. No.: B12962641
M. Wt: 195.64 g/mol
InChI Key: NSMMWYHDNYTZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxypyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxypyrrolidine-3-carboxylate hydrochloride typically involves the reaction of ethyl 4-hydroxypyrrolidine-3-carboxylate with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants. Purification steps, including crystallization or recrystallization, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxypyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ethyl 4-oxopyrrolidine-3-carboxylate.

    Reduction: Formation of ethyl 4-hydroxypyrrolidine-3-carboxylate derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl 4-hydroxypyrrolidine-3-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxypyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-hydroxypyrrolidine-3-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

This compound is unique due to its specific functional groups and potential applications. Its ability to undergo various chemical reactions and its role as a precursor in the synthesis of complex molecules make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

ethyl 4-hydroxypyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)5-3-8-4-6(5)9;/h5-6,8-9H,2-4H2,1H3;1H

InChI Key

NSMMWYHDNYTZAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC1O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.